molecular formula C18H23N3O3S B2614727 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797086-91-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2614727
CAS RN: 1797086-91-9
M. Wt: 361.46
InChI Key: LZUODCILDLYPEY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, such as the compound , have been shown to exhibit antimicrobial properties . For instance, certain derivatives have demonstrated significant activity against E. coli .

Anti-inflammatory Medications

Imidazole-containing compounds have been used in the development of anti-inflammatory medications . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Antiviral Agents

Imidazole compounds have also been used as antiviral agents . This indicates a potential application of our compound in the treatment of viral infections.

Anticancer Applications

Imidazole derivatives have been used in the development of anticancer medications . This suggests that our compound could potentially be used in cancer treatment.

Treatment of Pulmonary Aspergillosis

Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This suggests a potential application of our compound in the treatment of this disease.

Antifungal Properties

Imidazole derivatives have been reported to exhibit antifungal properties . This suggests that our compound could potentially be used in the treatment of fungal infections.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This suggests that there is ongoing research into the development of new drugs based on the imidazole structure.

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUODCILDLYPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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